molecular formula C25H50O4 B1662700 Glyceryl behenate CAS No. 30233-64-8

Glyceryl behenate

Cat. No.: B1662700
CAS No.: 30233-64-8
M. Wt: 414.7 g/mol
InChI Key: OKMWKBLSFKFYGZ-UHFFFAOYSA-N
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Description

Glyceryl behenate, also known as glycerol behenate or glycerin behenate, is a compound widely used in the pharmaceutical, cosmetic, and food industries. It is an ester of glycerol and behenic acid, primarily used as an excipient in various formulations. In cosmetics, it serves as a viscosity-increasing agent, while in pharmaceuticals, it is used as a lubricant and coating agent for tablets and capsules .

Scientific Research Applications

Glyceryl behenate has numerous applications in scientific research :

    Pharmaceuticals: Used as a lipidic coating excipient and in the preparation of sustained-release tablets. It is also employed in the encapsulation of various drugs, such as retinoids and aceclofenac, to improve their stability and bioavailability.

    Cosmetics: Acts as a non-comedogenic ingredient, enhancing the texture and spreadability of skincare products. It is also used in the formulation of solid lipid nanoparticles and nanostructured lipid carriers.

    Food Industry: Utilized as an emulsifier and stabilizer in various food products.

Mechanism of Action

Target of Action

Glyceryl behenate, also known as Behenin or Monodocosanoin, is primarily targeted at the skin and hair. It is used in cosmetics, foods, and oral pharmaceutical formulations . In cosmetics, it is mainly used as a viscosity-increasing agent in emulsions . In pharmaceutical formulations, this compound is mainly used as a tablet and capsule lubricant and as a lipidic coating excipient .

Mode of Action

This compound works by altering the interfacial tension between droplets of water or hydrophilic molecules and lipid droplets . It positions itself at the interface of oily and aqueous phases, enabling the dispersion of these two fractions that are originally non-miscible .

Biochemical Pathways

This compound is a mixture of various esters of behenic acid and glycerol (glycerides) . The mixture predominantly contains the diester glyceryl dibehenate . It has been investigated for use in the preparation of sustained release tablets as a matrix-forming agent for the controlled release of water-soluble drugs .

Pharmacokinetics

The SLNs of this compound can overcome challenges for oral bioavailability enhancement via bypassing efflux transport and avoiding hepatic portal blood uptake by promoting intestinal lymphatic transport .

Result of Action

This compound serves as a skin conditioning agent, an emollient, and a surfactant that promotes emulsification . It helps to soften the skin, improving its feel and texture while enabling the mixture of otherwise unmixable ingredients, like oil and water in formulations . When applied on skin or hair, it forms a protective film over it, keeping the moisture within the skin or hair strands, allowing it to stay moist .

Action Environment

This compound is highly versatile and suitable for a broad spectrum of skin types, from dry to oily, and everything in-between . Thanks to its skin conditioning properties, it can help maintain the skin’s hydration, making it beneficial for those with dry and dehydrated skin . It is entirely plant-derived, often landed from sources like rapeseed oil, making it a cruelty-free and vegan-friendly ingredient .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl behenate is synthesized through the esterification of behenic acid with glycerol. The process involves the following steps :

    Addition of Behenic Acid and Glycerol: Behenic acid and glycerol are added to a reactor and thoroughly stirred.

    Dehydration and Esterification: The mixture is directly heated to induce a dehydration and esterification reaction. This step does not require a catalyst, making the process simpler and more environmentally friendly.

    Decolorization: Activated carbon is added for decolorization, and the mixture is filtered while hot.

    Crystallization: Purified water is added, and the mixture is cooled to allow crystallization.

    Centrifugation and Drying: The crystallized product is centrifuged, dried, and crushed to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to minimize waste and maximize yield, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Glyceryl behenate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed to produce glycerol and behenic acid.

    Oxidation: Under certain conditions, this compound can undergo oxidation, leading to the formation of peroxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Hydrolysis: Glycerol and behenic acid.

    Oxidation: Peroxides and other oxidation products.

    Reduction: Corresponding alcohols.

Comparison with Similar Compounds

Glyceryl behenate is often compared with other similar compounds, such as glyceryl palmitostearate and cetyl alcohol :

    Glyceryl Palmitostearate: Similar in its use as a lipidic excipient but has different melting properties and stability.

    Cetyl Alcohol: Used as an emollient and thickening agent in cosmetics, but lacks the encapsulation properties of this compound.

Conclusion

This compound is a versatile compound with wide-ranging applications in pharmaceuticals, cosmetics, and the food industry. Its unique properties, such as non-comedogenicity and ability to form stable lipid nanoparticles, make it a valuable ingredient in various formulations.

Properties

IUPAC Name

2,3-dihydroxypropyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015809
Record name 1-Monobehenoylglycerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30233-64-8, 77538-19-3, 6916-74-1
Record name Glyceryl monobehenate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl behenate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Monobehenoylglycerol
Source EPA DSSTox
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Record name Docosanoic acid, ester with 1,2,3-propanetriol
Source European Chemicals Agency (ECHA)
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Record name Docosanoic acid, monoester with glycerol
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Record name GLYCERYL MONOBEHENATE
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Record name Glyceryl behenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032296
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Synthesis routes and methods

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
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0.3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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